molecular formula C17H14ClNO2 B5418915 N-{4-[3-(4-chlorophenyl)acryloyl]phenyl}acetamide

N-{4-[3-(4-chlorophenyl)acryloyl]phenyl}acetamide

Cat. No. B5418915
M. Wt: 299.7 g/mol
InChI Key: WECPPTHNJWHQCM-NYYWCZLTSA-N
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Description

N-{4-[3-(4-chlorophenyl)acryloyl]phenyl}acetamide, also known as CPCA, is a chemical compound that belongs to the class of N-acylphenylalanines. CPCA has been widely used in scientific research due to its unique chemical structure and potential biological activities.

Scientific Research Applications

Antioxidant Activity

N-{4-[3-(4-chlorophenyl)acryloyl]phenyl}acetamide derivatives have demonstrated promising antioxidant activities. In a study by Nguyen et al. (2021), compounds with this structure were synthesized and tested for their ability to scavenge DPPH radicals. The results indicated that these compounds have antioxidant activity equivalent to or higher than ascorbic acid at certain concentrations (Nguyen et al., 2021).

Antimicrobial Properties

Compounds derived from this compound have shown significant antimicrobial properties. Babu and Selvaraju (2020) synthesized chalcone derivatives of this compound and found that some of them demonstrated strong antibacterial and moderate antifungal activities compared to standard drugs like streptomycin and clotrimazole (Babu & Selvaraju, 2020).

Insecticidal Efficacy

This compound's derivatives have also been explored for their insecticidal properties. Rashid et al. (2021) synthesized phenoxyacetamide derivatives, testing their efficacy against the cotton leafworm Spodoptera littoralis. Some synthesized compounds exhibited excellent results, showcasing the potential of this compound derivatives as insecticides (Rashid et al., 2021).

Antibacterial Agents

Desai et al. (2008) studied the antibacterial activity of various derivatives of this compound. They synthesized and tested different derivatives, finding moderate to good activity against gram-positive and gram-negative bacteria, highlighting the compound's potential as a base for developing new antibacterial agents (Desai et al., 2008).

Anticancer, Anti-Inflammatory, and Analgesic Activities

The potential for anticancer, anti-inflammatory, and analgesic activities in derivatives of this compound has been explored. Rani et al. (2014) synthesized derivatives containing 1-phenylethylamine and tested them for their anticancer activity against breast cancer and neuroblastoma cell lines, as well as for anti-inflammatory and analgesic activities. They found promising results, particularly in compounds with halogens on the aromatic ring (Rani et al., 2014).

properties

IUPAC Name

N-[4-[(E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-12(20)19-16-9-5-14(6-10-16)17(21)11-4-13-2-7-15(18)8-3-13/h2-11H,1H3,(H,19,20)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECPPTHNJWHQCM-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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